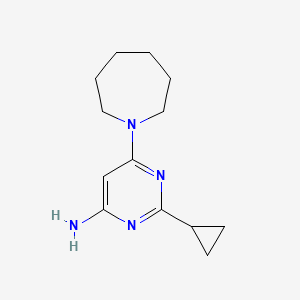

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine

描述

属性

IUPAC Name |

6-(azepan-1-yl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c14-11-9-12(16-13(15-11)10-5-6-10)17-7-3-1-2-4-8-17/h9-10H,1-8H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRYCMFVAVHXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, therapeutic applications, and comparative efficacy with similar compounds is crucial for its development in pharmacology.

Chemical Structure and Properties

The compound has a unique structural configuration that includes an azepane ring and a cyclopropyl group attached to a pyrimidine backbone. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It interacts with specific enzymes and receptors, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.

- Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests possible applications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane | Antimicrobial | |

| 2-(Azepan-1-yl)-6-phenylpyrimidine | Neuroprotective |

Case Study Insights

A study highlighted in PubMed Central examined the structure–activity relationship (SAR) of pyrimidine derivatives, including those similar to this compound. The findings suggested that modifications at specific positions on the pyrimidine ring significantly influenced biological activity against ESKAPE pathogens, underscoring the importance of structural nuances in drug design .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine and its analogs:

Key Findings:

Piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are more rigid, which may limit their utility in targets requiring induced-fit interactions .

Substituent Effects: Chloro and Methylthio Groups (as in ): These electron-withdrawing groups may enhance electrophilicity, making the compound reactive in cross-coupling reactions. However, they could reduce metabolic stability compared to the amine group in the target compound. Cyclopropyl Group: Present in both the target compound and 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine, this substituent is known to block cytochrome P450-mediated oxidation, extending half-life .

Biological Activity: Piperidine-based analogs (e.g., ) are often explored as kinase inhibitors due to their planar pyrimidine core, which mimics ATP’s adenine moiety. The azepane variant’s larger ring might disrupt this mimicry but could engage allosteric sites.

Synthetic Accessibility :

- Chloro-substituted pyrimidines (e.g., ) are typically synthesized via nucleophilic aromatic substitution, whereas azepane incorporation may require Buchwald-Hartwig amination or ring-expansion strategies, increasing synthetic complexity.

准备方法

General Synthetic Strategy

The preparation of 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine typically involves:

- Construction of the pyrimidine core with appropriate substitution.

- Introduction of the cyclopropyl group at the 2-position of the pyrimidine ring.

- Attachment of the azepane moiety (a seven-membered nitrogen-containing ring) at the 6-position via nucleophilic substitution or coupling reactions.

This approach ensures selective functionalization and facilitates access to pharmaceutically relevant derivatives.

Key Intermediates and Starting Materials

- 2-cyclopropylpyrimidin-4-amine derivatives : These serve as the core scaffold. The cyclopropyl group is introduced early or via substitution reactions on a pyrimidine precursor.

- Azepan-1-yl nucleophile or azepane derivatives : Used for substitution at the 6-position of the pyrimidine ring.

- Halogenated pyrimidine intermediates (e.g., 6-bromo or 6-chloropyrimidine) are commonly employed to facilitate nucleophilic aromatic substitution with azepane.

Detailed Preparation Method

Step 1: Synthesis of 2-cyclopropylpyrimidin-4-amine Core

- A pyrimidine ring is constructed or modified to bear a cyclopropyl substituent at the 2-position.

- This can be achieved through cross-coupling reactions or cyclization methods starting from appropriately substituted pyrimidine precursors.

- For example, 5-bromo-2-cyclopropylpyridine can be synthesized via halogenation and cyclopropylation steps, followed by conversion to the pyrimidine core through amination and ring closure reactions.

Step 2: Halogenation at the 6-position

- The pyrimidine intermediate is halogenated at the 6-position (commonly brominated) to provide a reactive site for nucleophilic substitution.

- This halogenated intermediate is key for the next step of azepane coupling.

Step 3: Nucleophilic Substitution with Azepane

- Azepan-1-yl is introduced by nucleophilic aromatic substitution (SNAr) on the 6-halopyrimidine intermediate.

- The reaction typically proceeds under mild heating in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide).

- Base catalysts or additives may be used to enhance nucleophilicity of the azepane nitrogen.

- This step yields this compound with good selectivity and yield.

Purification and Characterization

- The crude product is purified by standard organic chemistry techniques such as column chromatography using solvents like ethyl acetate, methanol mixtures, or recrystallization from ethanol.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step Number | Reaction Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 2-cyclopropylpyrimidin-4-amine core | Starting pyrimidine derivatives, cyclopropyl reagents | Formation of core pyrimidine with cyclopropyl at 2-position |

| 2 | Halogenation at 6-position | Brominating agent (e.g., NBS), controlled conditions | 6-bromo-2-cyclopropylpyrimidine intermediate |

| 3 | Nucleophilic aromatic substitution with azepane | Azepan-1-yl, polar aprotic solvent, base catalyst | Formation of target compound this compound |

| 4 | Purification | Column chromatography, recrystallization | Pure compound suitable for pharmaceutical use |

Research Findings and Industrial Relevance

- The disclosed synthetic routes are noted for their simplicity and suitability for scale-up, making them favorable for industrial pharmaceutical production.

- The compound exhibits potent SHP2 inhibitory activity, which is significant for oncology drug development.

- The methods avoid harsh conditions, enabling good yields and minimizing by-products.

- The use of azepane as a substituent enhances the biological activity and druggability of the molecule.

Additional Notes

- The preparation methods align with those disclosed in patent WO2019158019A1 and EP3753941A1, which emphasize efficient synthesis of pyrimidine-fused compounds with pharmaceutical applications.

- Related synthetic methods for pyrimidine derivatives with cyclopropyl and azepane substituents are also described in US patent US20080293743A1, providing detailed experimental procedures for intermediates and final compounds.

常见问题

Basic: What synthetic strategies are recommended for preparing 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalizing pyrimidine cores. For example:

Core Functionalization: Introduce cyclopropyl and azepane groups via nucleophilic substitution or coupling reactions. Evidence from structurally similar compounds (e.g., 6-chloro-pyrimidine derivatives) suggests using palladium-catalyzed cross-coupling or SNAr reactions under inert conditions .

Amine Protection/Deprotection: Protect the 4-amine group during synthesis using tert-butoxycarbonyl (Boc) or benzyl groups to avoid side reactions .

Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the final product.

Key Optimization Parameters:

- Reaction temperature (80–120°C for cyclopropane integration)

- Solvent polarity (DMF or THF for azepane substitution) .

Advanced: How can computational chemistry resolve contradictions in reaction yield data for this compound?

Methodological Answer:

Contradictions in yield data often arise from unoptimized reaction pathways or competing intermediates. Use:

Quantum Chemical Calculations: Employ density functional theory (DFT) to map energy barriers for azepane-cyclopropyl coupling, identifying kinetic vs. thermodynamic control .

Reaction Path Sampling: Apply nudged elastic band (NEB) methods to detect hidden intermediates (e.g., ring-opening of cyclopropane under acidic conditions) .

Statistical Design of Experiments (DoE): Use fractional factorial designs to test interactions between variables (e.g., solvent, catalyst loading) and resolve conflicting yield reports .

Example Workflow:

- Step 1: Optimize DFT parameters (B3LYP/6-31G*) for transition-state analysis.

- Step 2: Validate computational predictions with small-scale experiments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy:

- 1H/13C NMR: Confirm cyclopropane (δ ~0.8–1.2 ppm for CH2 protons) and azepane (δ ~2.5–3.5 ppm for N-linked CH2) integration .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyrimidine ring.

Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+) and fragmentation patterns.

X-ray Crystallography: Determine absolute configuration and hydrogen-bonding networks (critical for biological activity studies) .

Common Pitfalls:

- Overlapping NH2 peaks in NMR; use DMSO-d6 to enhance resolution .

Advanced: How to analyze conflicting bioactivity data in antimicrobial assays?

Methodological Answer:

Conflicting data may arise from assay conditions or compound stability. Address this via:

Dose-Response Redundancy: Repeat assays with graded concentrations (0.1–100 µM) in triplicate.

Stability Testing: Use HPLC to monitor compound degradation in culture media (e.g., pH-dependent hydrolysis of cyclopropane) .

Mechanistic Profiling: Compare MIC (minimum inhibitory concentration) data against structurally similar pyrimidines (e.g., 6-methyl-2-phenyl derivatives) to identify structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。